1-Bromopentan-2-ol
CAS No.: 26818-03-1
Cat. No.: VC5382643
Molecular Formula: C5H11BrO
Molecular Weight: 167.046
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26818-03-1 |
|---|---|
| Molecular Formula | C5H11BrO |
| Molecular Weight | 167.046 |
| IUPAC Name | 1-bromopentan-2-ol |
| Standard InChI | InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 |
| Standard InChI Key | AMCWGHNIYLEOOO-UHFFFAOYSA-N |
| SMILES | CCCC(CBr)O |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Configuration
1-Bromopentan-2-ol possesses the molecular formula C₅H₁₁BrO, confirmed by PubChem (CID 13016769) and ChemBK . Its IUPAC name derives from the bromine substitution at carbon 1 and the hydroxyl group at carbon 2. The SMILES notation CCCC(CBr)O and InChIKey AMCWGHNIYLEOOO-UHFFFAOYSA-N further validate its structure .
Spectroscopic Data
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¹H NMR: Peaks for the hydroxyl proton (δ ~1.5–2.0 ppm), bromine-adjacent CH₂ (δ ~3.4–3.6 ppm), and alkyl chain protons (δ ~1.2–1.6 ppm) .
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¹³C NMR: Signals for C-Br (δ ~30–35 ppm) and C-OH (δ ~62–65 ppm).
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IR: Broad O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
Synthesis and Production
Synthetic Routes
1-Bromopentan-2-ol is typically synthesized via bromination of pentan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A patent by Northwest A&F University (CN105766907) outlines a method for analogous bromo-alcohols, suggesting similar conditions :
Example Protocol:
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Reactants: Pentan-2-ol (14 g, 0.135 mol), 40% HBr (28 mL, 0.2 mol), benzene (60 mL).
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Workup: Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 8:1) .
Industrial-Scale Considerations
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Solvent Choice: Benzene enhances HBr solubility but poses toxicity risks; alternatives like toluene or water are explored.
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Catalysts: Lewis acids (e.g., ZnBr₂) may accelerate bromination.
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Purity Control: GC-MS or HPLC ensures >95% purity, critical for pharmaceutical applications .
Physicochemical Properties
Notes: Experimental data specific to 1-Bromopentan-2-ol are sparse; values inferred from structural analogs like 5-Bromopentan-1-ol .
Reactivity and Applications
Key Chemical Reactions
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Nucleophilic Substitution:
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Bromine at C1 is displaced by nucleophiles (e.g., OH⁻, NH₃), yielding diols or amines.
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Example: Reaction with NaOH forms pentan-2-ol.
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Oxidation:
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The secondary alcohol oxidizes to 2-pentanone using CrO₃ or KMnO₄.
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Elimination:
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Dehydrohalogenation with base (e.g., KOH) produces 1-pentene.
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Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing antiviral and anticancer agents.
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Agrochemicals: Precursor for herbicides and fungicides.
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Polymer Chemistry: Modifies resin properties via esterification.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Combustible (H226) | Avoid open flames; store at 2–8°C | |
| Skin/Eye Irritation (H315/H319) | Use nitrile gloves, goggles | |
| Respiratory Irritation (H335) | Employ fume hoods |
First Aid: Flush eyes/skin with water; seek medical attention for ingestion .
Comparative Analysis with Structural Analogs
| Compound | Functional Groups | Key Differences |
|---|---|---|
| 5-Bromopentan-1-ol | -OH at C1, -Br at C5 | Primary alcohol; higher polarity |
| 1-Bromopentane | -Br at C1, no -OH | Lacks alcohol reactivity |
| 2-Bromopentan-3-ol | -Br at C2, -OH at C3 | Altered substitution pattern |
Unique Advantage: 1-Bromopentan-2-ol’s dual functionality enables sequential reactions (e.g., bromine substitution followed by alcohol oxidation).
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